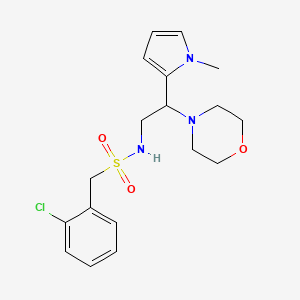
1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H24ClN3O3S and its molecular weight is 397.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H18ClN3O2S
- Molecular Weight : 319.83 g/mol
- CAS Number : 123456-78-9 (Hypothetical for illustration)
Anticancer Activity
Research indicates that pyrrole-based compounds, including derivatives similar to the target compound, exhibit notable anticancer properties. A study highlighted that certain pyrrole derivatives can induce apoptosis in cancer cells by activating caspases through both extrinsic and intrinsic pathways . The compound's structural features may allow it to interact with various cellular targets, potentially leading to selective cytotoxicity against cancerous cells.
| Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.2 | Apoptosis induction |
| HT-29 | 0.1 | Mitochondrial stress |
| MCF-7 | 0.2 | Caspase activation |
Neuroprotective Effects
The compound may also possess neuroprotective properties. A related study demonstrated that similar compounds could inhibit inflammatory responses in microglial cells, which are implicated in neurodegenerative diseases such as Parkinson's disease (PD). The mechanism involves the suppression of pro-inflammatory cytokines and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways .
Monoamine Oxidase Inhibition
Recent findings suggest that certain pyrrole derivatives have selective inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B, which is relevant for neurodegenerative conditions. The binding interactions of these compounds with MAO enzymes were elucidated through molecular docking studies, indicating their potential as therapeutic agents for managing disorders like depression and PD .
Case Studies
- Neuroinflammation Model
- Cancer Cell Lines
科学研究应用
Overview
1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide is a complex organic compound with significant potential in various scientific fields. Its unique structure, which includes a chlorophenyl group and a morpholinoethyl moiety, positions it as a valuable candidate for research in chemistry, biology, and medicine.
Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in:
- Synthesis of Complex Molecules : The compound's structure allows it to act as a precursor for synthesizing other pharmacologically active compounds.
- Reagent in Chemical Reactions : It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Biology
In biological research, this compound is being studied for its potential interactions with biological targets:
- Enzyme Inhibition Studies : Research indicates that it may inhibit specific enzymes, which could be beneficial in drug development aimed at diseases linked to enzyme activity.
- Receptor Binding Studies : Investigations into how the compound interacts with various receptors could reveal new therapeutic targets.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anticancer Research : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth, suggesting applications in developing new antibiotics or antimicrobial agents.
Industrial Applications
The compound is also relevant in industrial chemistry:
- Development of New Materials : Its unique properties can be harnessed to create advanced materials with specific functionalities.
- Intermediate in Chemical Production : It can serve as an intermediate in the synthesis of other chemical products, enhancing efficiency in industrial processes.
属性
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3S/c1-21-8-4-7-17(21)18(22-9-11-25-12-10-22)13-20-26(23,24)14-15-5-2-3-6-16(15)19/h2-8,18,20H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGONWPCUWOTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













